molecular formula C17H13N3O3S B2709344 N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097868-40-9

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2709344
CAS No.: 2097868-40-9
M. Wt: 339.37
InChI Key: NANVVMMESWYJNN-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound with a molecular formula of C17H13N3O3S. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound followed by a series of reactions involving phosphonates and aldehydes . The reaction conditions often require specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions often involve specific temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of cellular processes and enzyme interactions.

    Medicine: It has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A simpler analog with similar chemical properties but less complex structure.

    Thiazoles: These compounds share a similar heterocyclic structure but differ in their specific functional groups and applications.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual furan rings and benzo[c][1,2,5]thiadiazole core make it particularly versatile in various scientific applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-17(11-5-6-13-14(9-11)20-24-19-13)18-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVVMMESWYJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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